3-Methyl-2,4-dioxoimidazolidine-1-carboxamide

CAS No.:

Cat. No.: VC17188391

Molecular Formula: C5H7N3O3

Molecular Weight: 157.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7N3O3 |

|---|---|

| Molecular Weight | 157.13 g/mol |

| IUPAC Name | 3-methyl-2,4-dioxoimidazolidine-1-carboxamide |

| Standard InChI | InChI=1S/C5H7N3O3/c1-7-3(9)2-8(4(6)10)5(7)11/h2H2,1H3,(H2,6,10) |

| Standard InChI Key | BZUDVJDQSWCHDL-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)CN(C1=O)C(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

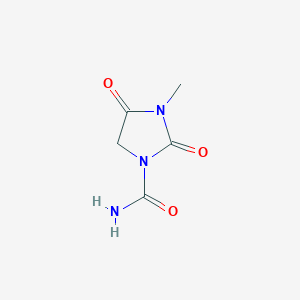

The compound’s structure consists of a five-membered imidazolidine ring substituted with two ketone groups at positions 2 and 4, a methyl group at position 3, and a carboxamide group at position 1 (Figure 1). The planar ring system facilitates conjugation, influencing its reactivity and interaction with biological targets.

Key identifiers:

-

IUPAC Name: 3-methyl-2,4-dioxoimidazolidine-1-carboxamide.

-

SMILES: .

-

InChIKey: .

Synthesis and Preparation

Synthetic Routes

-

Cyclization of Urea Derivatives: Reacting methyl-substituted urea with α-keto acids or esters under acidic conditions could yield the dioxoimidazolidine core .

-

Carboxamide Introduction: Post-cyclization functionalization via amidation reactions using isocyanates or carbamoyl chlorides may install the carboxamide group .

Challenges in Synthesis

Steric hindrance from the methyl group and the sensitivity of the dioxo groups to hydrolysis necessitate controlled reaction conditions (e.g., anhydrous solvents, low temperatures) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains uncharacterized, but its polar functional groups suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions due to the labile dioxo groups.

Thermodynamic Data

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 157.13 g/mol |

| XLogP (Partition Coefficient) | 0.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Biological and Industrial Relevance

Enzymatic Interactions

The carboxamide moiety suggests potential as an enzyme inhibitor. For instance, amidases—enzymes hydrolyzing amide bonds—may interact with this compound, analogous to iprodione degradation pathways . In Achromobacter sp. C1, amidase overexpression correlates with enhanced degradation of structurally similar fungicides .

Agrochemical Applications

While direct evidence is lacking, structural similarities to iprodione (a fungicide) imply possible utility in agrochemical research. Iprodione’s metabolite, 3,5-dichloroaniline, shares functional groups with this compound, hinting at shared biodegradation mechanisms .

Research Frontiers and Knowledge Gaps

Metabolic Pathways

Proteomic studies on Achromobacter sp. C1 reveal upregulated amidases during iprodione degradation, suggesting this compound could serve as a substrate model for enzymology studies . Future work should explore its catabolism in microbial systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume